
(Tetrahydrofuran-2-yl)methyl 2-(1-((cyclopropanecarbonyl)carbamothioyl)-3-oxopiperazin-2-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains a tetrahydrofuran ring, a cyclopropane ring, a carbamothioyl group, and a piperazine ring . Tetrahydrofuran is a heterocyclic compound, consisting of a five-membered ring with four carbon atoms and one oxygen . Cyclopropane is a cycloalkane molecule with the molecular formula C3H6, consisting of three carbon atoms linked to each other to form a ring, with each carbon atom bearing two hydrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups and rings. The tetrahydrofuran ring would have an oxygen atom and four carbon atoms. The piperazine ring would contain four carbon atoms and two nitrogen atoms .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and the reagents used. The presence of multiple functional groups means that it could undergo a variety of reactions, such as nucleophilic substitution at the carbonyl group or the opening of the tetrahydrofuran ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, tetrahydrofurfuryl alcohol, a related compound, is a colorless liquid with a boiling point of 178 °C .Applications De Recherche Scientifique
Functionalized Furan Derivatives Synthesis
A study by Brückner and Reissig (1985) demonstrates the synthesis of various methyl tetrahydrofuran-3-carboxylates through a process involving deprotonation of cyclopropanes, addition to carbonyl compounds, ring cleavage, and reductive or oxidative work-up, yielding good overall results. This process highlights a foundational method in functionalizing furan derivatives, relevant to the chemical framework of the compound (Brückner & Reissig, 1985).
Cyclization Reactions for Heterocyclic Derivatives
Shikhaliev et al. (2008) discuss cyclization reactions involving cyanamides and various substrates including methyl 2-(3-oxopiperazin-2-yl)acetate, leading to the formation of diverse heterocyclic derivatives. This research provides insight into methodologies for constructing complex heterocycles that could be related to the synthesis or manipulation of the specified compound (Shikhaliev et al., 2008).
Substituted Dihydrofurans Synthesis
Zhang et al. (2008) detail an efficient synthesis method for substituted dihydrofurans via ring-enlargement of dimethylaminopropenoyl cyclopropanes. This method, catalyzed by ammonium acetate, demonstrates high regio- and stereoselectivity, contributing to the synthetic strategies applicable to furan and cyclopropane-based compounds (Zhang et al., 2008).
Novel Annelated 2-Oxopiperazines Synthesis
Research by Medvedevat et al. (2015) explores the synthesis of novel annelated 2-oxopiperazines through the interaction of methyl (3-oxopiperazin-2-ylidene) acetate with N-arylmaleimides. This study illuminates pathways to generate unique heterocyclic systems, potentially relevant to the broader context of synthesizing or modifying compounds like the one specified (Medvedevat et al., 2015).
Safety and Hazards
Propriétés
IUPAC Name |
oxolan-2-ylmethyl 2-[1-(cyclopropanecarbonylcarbamothioyl)-3-oxopiperazin-2-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O5S/c20-13(24-9-11-2-1-7-23-11)8-12-15(22)17-5-6-19(12)16(25)18-14(21)10-3-4-10/h10-12H,1-9H2,(H,17,22)(H,18,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJTSIGSNAZWDHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COC(=O)CC2C(=O)NCCN2C(=S)NC(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

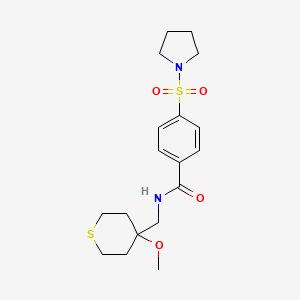
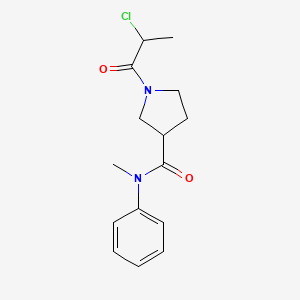
![3-(phenylthio)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)propanamide](/img/structure/B2725443.png)
![2,4-dichloro-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2725444.png)
![Tert-butyl N-[2-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-1-(2-ethylphenyl)ethyl]carbamate](/img/structure/B2725446.png)
![1-(4-Bromophenyl)-3-[(dimethylamino)methylene]-2-pyrrolidinone](/img/structure/B2725448.png)

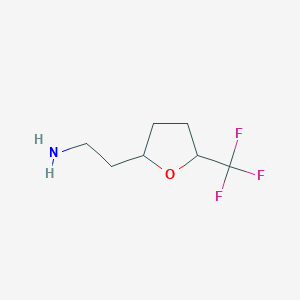
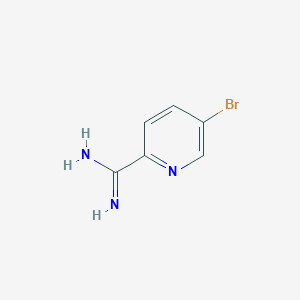

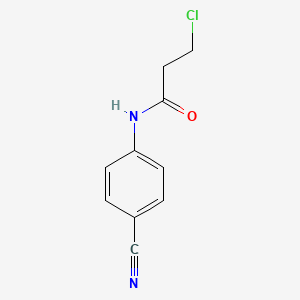
![N-(4-(N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)isobutyramide](/img/structure/B2725456.png)
![1-(2-Methoxypyridin-4-yl)-4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-2-one](/img/structure/B2725457.png)
![(3As,6aR)-1-ethylspiro[3a,4,6,6a-tetrahydro-2H-furo[3,4-b]pyrrole-3,4'-piperidine]](/img/structure/B2725460.png)